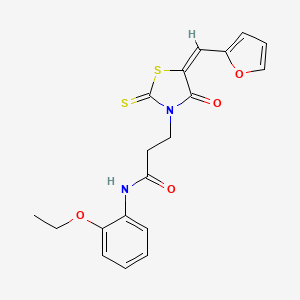
(E)-N-(2-ethoxyphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-ethoxyphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a useful research compound. Its molecular formula is C19H18N2O4S2 and its molecular weight is 402.48. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-ethoxyphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-ethoxyphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Properties : A study conducted by Zala, Dave, and Undavia (2015) synthesized compounds similar to the one , which exhibited notable antibacterial and antifungal activities. These compounds were prepared by condensation of specific propanamides with 2-chlorobenzaldehyde in the presence of a strong base. Their structural properties were established through elemental analysis and spectral data (A.P.Zala, V.D.Dave, & N.K.Undavia, 2015).
Anticancer and Antiangiogenic Effects : Chandrappa and colleagues (2010) investigated novel thioxothiazolidin-4-one derivatives, which are structurally related to the compound , for their in vivo anticancer and antiangiogenic effects against a mouse tumor model. These compounds demonstrated significant reduction in tumor volume, cell number, and inhibited tumor-induced endothelial proliferation (S. Chandrappa, H. Chandru, A. Sharada, et al., 2010).
Antioxidant Activity : Tumosienė and team (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, structurally similar to the compound , and assessed their antioxidant activity. Some of these compounds showed antioxidant activity approximately 1.4 times higher than that of ascorbic acid (I. Tumosienė, K. Kantminienė, Arnas Klevinskas, et al., 2020).
Anticancer Properties : A study by Chandrappa et al. (2009) synthesized thiazolidinone compounds containing a furan moiety, similar to the compound , and found them to exhibit moderate to strong antiproliferative activity in human leukemia cell lines. The study emphasized the importance of the electron-donating groups on the thiazolidinone moiety for its anticancer property (S. Chandrappa, C. Kavitha, M. Shahabuddin, et al., 2009).
Matrix Metalloproteinase (MMP) Inhibitors in Tissue Damage : Incerti and colleagues (2018) synthesized derivatives combining benzisothiazole and 4-thiazolidinone, showing potential in affecting inflammatory and oxidative processes involving MMPs. These compounds, particularly one with a 4-carboxyphenyl substituent, exhibited significant anti-inflammatory and potential wound healing effects (M. Incerti, Lucia Crascí, P. Vicini, et al., 2018).
Antifibrotic and Anticancer Action : Kaminskyy et al. (2016) described the synthesis of amino(imino)thiazolidinone derivatives and their antifibrotic and anticancer activities. These compounds showed high antifibrotic activity and were comparable to the drug Pirfenidone, without scavenging superoxide radicals (D. Kaminskyy, G. D. den Hartog, Magdalena Wojtyra, et al., 2016).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-2-24-15-8-4-3-7-14(15)20-17(22)9-10-21-18(23)16(27-19(21)26)12-13-6-5-11-25-13/h3-8,11-12H,2,9-10H2,1H3,(H,20,22)/b16-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEVWHCURRZBKU-FOWTUZBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-ethoxyphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 3-allyl-2-((4-benzoylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2377143.png)

![[4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2377148.png)
![(4-Chloro-2-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine](/img/structure/B2377149.png)
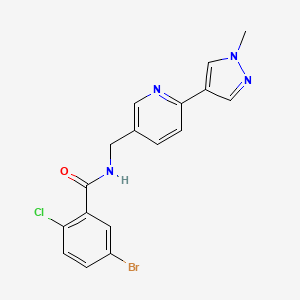
![7-(2,4-dichlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![methyl 2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2377154.png)
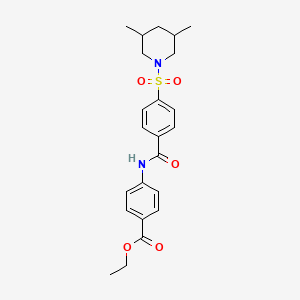
![2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2377157.png)
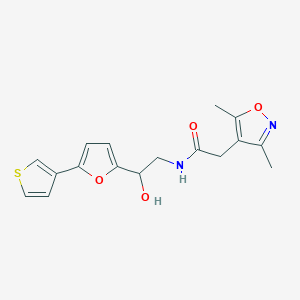
![7-Methyl-6-(4-methylphenyl)-2-phenyl-4,5-dihydropyrrolo[2,3-g]indazole-8-carbaldehyde](/img/structure/B2377160.png)
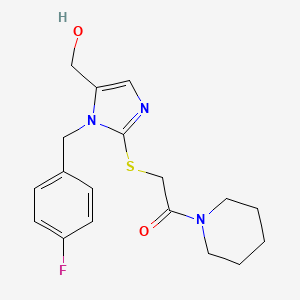
![Tert-butyl (2S)-2-[(2-aminoacetyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B2377162.png)
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2377164.png)